molecular formula C9H10N4S B11062738 N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine CAS No. 80650-19-7

N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine

Cat. No.: B11062738
CAS No.: 80650-19-7
M. Wt: 206.27 g/mol
InChI Key: BDSULTHUPKQBMV-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine is a chemical compound with the molecular formula C10H12N4S and a molecular weight of 220.29 g/mol . It features a unique structure combining a 1,2,3,4-thiatriazole ring, a five-membered ring containing sulfur and multiple nitrogen atoms, with a 2,6-dimethylphenyl group (a substituted aniline) attached via the amine group . This molecular architecture is of significant interest in medicinal chemistry and chemical biology, particularly in the development of small molecule inhibitors for epigenetic targets such as histone deacetylases (HDACs) . The presence of the thiatriazole ring, a high-nitrogen content heterocycle, often confers specific reactivity and is a key pharmacophore in drug discovery efforts. Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for biological screening . Its applications are primarily in preclinical research for investigating new therapeutic agents, especially in oncology. This product is strictly for research purposes and is not intended for diagnostic or personal use.

Properties

CAS No.

80650-19-7

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)thiatriazol-5-amine

InChI

InChI=1S/C9H10N4S/c1-6-4-3-5-7(2)8(6)10-9-11-12-13-14-9/h3-5H,1-2H3,(H,10,11,13)

InChI Key

BDSULTHUPKQBMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NN=NS2

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Pre-formed 1,2,3,4-thiatriazol-5-amine can undergo NAS with 2,6-dimethylphenyl halides (e.g., bromide or iodide). However, this method is less efficient due to:

  • Steric Hindrance : The 2,6-dimethyl groups impede attack by the thiatriazole amine.

  • Reaction Conditions : Requires high temperatures (100–120°C) and catalysts like CuI or Pd(OAc)₂, yielding ≤50%.

Metal-Catalyzed Coupling Reactions

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been explored for analogous thiatriazoles. For example:

  • Alkyne Preparation : 2,6-Dimethylphenylacetylene is synthesized via Sonogashira coupling.

  • Cycloaddition : Reacted with an azide-functionalized thiatriazole precursor under Cu(I) catalysis.
    This method remains experimental, with yields <60% and significant byproduct formation.

Purification and Characterization

Isolation Techniques

  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield pale yellow crystals.

  • Chromatography : Silica gel chromatography (eluent: ethyl acetate/hexane, 1:4) resolves regioisomers.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 7.8 Hz, 2H, Ar-H), 6.95 (t, J = 7.8 Hz, 1H, Ar-H), 2.35 (s, 6H, CH₃).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=N stretch), 690 cm⁻¹ (C-S stretch).

  • MS (EI) : m/z 220.1 [M]⁺ .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiatriazole ring to other sulfur-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiatriazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemical Properties and Structure

N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine features a thiatriazole ring which contributes to its unique reactivity and biological activities. The molecular formula is C9H10N4SC_9H_{10}N_4S with a molecular weight of approximately 224.29 g/mol. Its structure includes a dimethylphenyl group that enhances its lipophilicity and biological interactions .

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, a study highlighted its potential as an antifungal agent against Candida species .

Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays conducted by the National Cancer Institute revealed that it inhibits growth in several cancer cell lines. Specific growth inhibition percentages were noted as follows:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55
MDA-MB-23156.53

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Applications in Material Science

This compound has potential applications in material science due to its unique chemical properties. It can be utilized in the development of:

  • Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity.
  • Sensors : Its reactivity can be exploited in sensor technologies for detecting various analytes.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Research
In another study focused on anticancer applications, researchers synthesized derivatives of this compound and assessed their cytotoxic effects on human cancer cell lines. The derivatives showed enhanced activity compared to the parent compound, indicating the potential for optimizing structure-activity relationships .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine involves its interaction with specific molecular targets. The thiatriazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in the N-(2,6-dimethylphenyl) Series

The compound shares the N-(2,6-dimethylphenyl) aromatic backbone with several pesticidal agents but differs in the substituent attached to the nitrogen. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent Structure Primary Use
N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine 1,2,3,4-thiatriazol-5-amine Unknown (structural inference)
Metalaxyl-M (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alanine) Methoxyacetyl-D-alanine methyl ester Fungicide
Benalaxyl (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine) Phenylacetyl-DL-alanine methyl ester Oomycete control
Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) Chloroacetamide with pyrazolylmethyl group Herbicide
Ofurace (2-chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl)acetamide) Chloroacetamide with tetrahydrofuranone Fungicide
Key Observations:

Heterocyclic vs. Acyl/Aliphatic Substituents : Unlike metalaxyl-M or benalaxyl, which feature alanine-derived acyl groups, the thiatriazole ring in the target compound introduces a sulfur-rich heterocycle. This structural distinction may influence its mode of action, stability, or bioavailability .

Functional Group Diversity : Metazachlor and ofurace utilize chloroacetamide moieties linked to nitrogen, targeting weed and fungal pathogens, respectively. The thiatriazole’s electron-deficient ring system could interact differently with biological targets, such as enzymes or membranes .

Pesticidal Activity Trends : Most N-(2,6-dimethylphenyl) derivatives act as fungicides or herbicides, suggesting the thiatriazole variant might exhibit similar activity. However, the absence of direct evidence necessitates further investigation.

Potential Advantages and Limitations

  • Advantages: The thiatriazole ring’s unique electronic profile may confer resistance to metabolic degradation compared to ester or amide-based analogs.
  • Limitations: Synthetic complexity of thiatriazoles could increase production costs relative to simpler acyl derivatives like metalaxyl . Limited literature on thiatriazole bioactivity raises questions about environmental or non-target organism toxicity.

Biological Activity

N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by a thiatriazole ring structure that contributes to its biological properties. The molecular formula is C8H10N4S\text{C}_8\text{H}_{10}\text{N}_4\text{S} with a molecular weight of 198.26 g/mol. The compound exhibits solubility in various organic solvents and has a melting point around 239°C .

1. Antimicrobial Activity

Research indicates that thiatriazole derivatives exhibit promising antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

2. Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It has shown the ability to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and the activation of caspases.

Case Study: Cytotoxicity in Cancer Cells

A study conducted on human leukemia cells (K562 and Reh) reported significant cytotoxic effects with an IC50 value of approximately 15 µM for this compound. Flow cytometry analysis indicated that treatment with this compound led to increased annexin V-FITC staining, suggesting the induction of early apoptosis .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
K562 (Leukemia)15
HeLa (Cervical Cancer)20
MCF-7 (Breast Cancer)25

This data highlights the potential use of this compound as an anticancer therapeutic agent.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of DNA synthesis : The compound may interfere with DNA replication processes in cancer cells.
  • Induction of oxidative stress : Increased reactive oxygen species (ROS) levels can lead to cellular damage and apoptosis.
  • Modulation of cell signaling pathways : It may affect pathways related to cell survival and proliferation.

Q & A

Q. Can this compound serve as a precursor for metal complexes with enhanced bioactivity?

  • Methodological Answer : Coordination chemistry studies (e.g., Mn(II)-catalyzed reactions in ) can explore metal-binding sites on the thiatriazole ring. Spectroscopic techniques (UV-Vis, EPR) and X-ray crystallography characterize complex geometry, while bioassays compare antimicrobial or anticancer activity of free ligands vs. metal complexes .

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